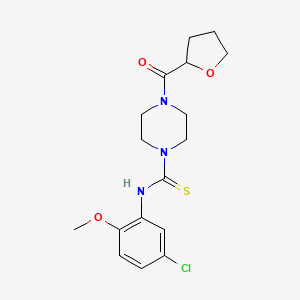![molecular formula C18H19NO3S B4117771 N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4117771.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)thio]propanamide
Vue d'ensemble
Description
"N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)thio]propanamide" is a compound that appears to involve functionalities indicative of potential biological activity. Its structure suggests the presence of a benzodioxole moiety, a thioether linkage, and an amide group, each of which plays a significant role in the molecule's chemical behavior and potential interactions with biological targets.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, starting from readily available substrates. For instance, the preparation of related compounds often includes steps such as amine alkylation, thioether formation via nucleophilic substitution, and amide bond formation through condensation reactions (Manolov, Ivanov, & Bojilov, 2021). These steps can be optimized for yield, selectivity, and purity based on the specific functional groups present in the starting materials and the desired final product.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks is often elucidated using techniques such as X-ray crystallography, which provides detailed information on the spatial arrangement of atoms within the molecule. This information is crucial for understanding the compound's reactivity, physical properties, and potential interactions with biological targets (Sharma et al., 2016).
Chemical Reactions and Properties
Compounds containing benzodioxole, thioether, and amide functionalities can participate in a variety of chemical reactions. The amide linkage, for instance, is relatively stable under physiological conditions but can be hydrolyzed under more stringent conditions. The thioether moiety can undergo oxidation, and the benzodioxole ring can participate in electrophilic aromatic substitution reactions, depending on the substitution pattern and reaction conditions.
Physical Properties Analysis
The physical properties, including solubility, melting point, and boiling point, of such compounds are significantly influenced by their molecular structure. The presence of the benzodioxole and amide functionalities typically increases the compound's polarity, potentially enhancing its solubility in polar solvents (Facchinetti et al., 2016).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-12-3-6-15(7-4-12)23-13(2)18(20)19-10-14-5-8-16-17(9-14)22-11-21-16/h3-9,13H,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOGWTWPDLHGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-ethyl 3-methyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B4117698.png)
![2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide](/img/structure/B4117709.png)

![N-(3,4-dimethoxyphenyl)-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl}hydrazinecarbothioamide](/img/structure/B4117718.png)

![ethyl 5-methyl-2-[(3-methyl-4-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4117727.png)
![methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride](/img/structure/B4117736.png)
![2-({1-[(4-bromophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4117742.png)
![ethyl 4-[({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4117743.png)
![ethyl 5-benzyl-2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4117779.png)
![N'-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B4117793.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4117799.png)

![2-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthyl acetate](/img/structure/B4117809.png)